molecular formula C23H22N2O3 B3013458 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942013-92-5

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B3013458
CAS No.: 942013-92-5
M. Wt: 374.44
InChI Key: IRSAOTWHWKHANX-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene-2-carboxamide core linked to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at the 3-position and a 2-oxopiperidin-1-yl moiety at the 4-position. Unlike azo-containing carboxamides (commonly used as dyes), this compound lacks chromophoric groups, indicating a divergence in application toward therapeutic rather than industrial uses .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAOTWHWKHANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then coupled with an amine derivative containing the piperidinone moiety. The methoxy group is introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthalene Carboxamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide Naphthalene-2-carboxamide 3-Methoxy, 4-(2-oxopiperidin-1-yl)phenyl Pharmaceutical development
N-(4-Bromophenyl)naphthalene-2-carboxamide Naphthalene-2-carboxamide 4-Bromophenyl Intermediate for drug synthesis
4-[[4-(Aminocarbonyl)Phenyl]Azo]-N-(2-Ethoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide Naphthalene-2-carboxamide Azo group, 3-hydroxy, 4-(aminocarbonylphenyl)azo, 2-ethoxyphenyl Dye/pigment industry
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide Naphthalene-2-carboxamide 3-Hydroxy, 4-azo (2-methylphenyl), 4-chloro-2-methylphenyl Dye/pigment industry
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide Acetamide 3-Methoxy, 4-(2-oxopiperidin-1-yl)phenyl, 3-methylphenyl Pharmacological research

Key Observations:

Core Structure Variations: The target compound and its carboxamide analogs (e.g., N-(4-bromophenyl)naphthalene-2-carboxamide) share a naphthalene carboxamide backbone, critical for planar aromatic interactions.

Substituent Profiles: Azo Groups: Compounds like those in incorporate azo (-N=N-) linkages, which confer vivid coloration and UV stability, making them suitable for dyes. The absence of this group in the target compound suggests a non-chromophoric role, likely avoiding photodegradation issues . In contrast, bromo or chloro substituents (e.g., in ) increase molecular weight and hydrophobicity, impacting bioavailability . Oxopiperidine vs. Hydroxy/Amino Groups: The 2-oxopiperidin-1-yl group introduces a cyclic amide, offering hydrogen-bonding sites and conformational restraint. This contrasts with hydroxy or amino groups in dye-oriented analogs, which may participate in tautomerism or metal coordination .

LogP Predictions: The oxopiperidine and methoxy groups may lower logP compared to halogenated derivatives, improving aqueous solubility.

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and its potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₂, featuring a naphthalene core substituted with a carboxamide group and a phenyl ring containing a piperidinone moiety. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight305.36 g/mol
SolubilitySparingly soluble in water
UV Absorption Maximum238 nm
Fluorescence Emission Peak375 nm

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Naphthalene Derivative : Naphthalene-2-carboxylic acid is converted to an acid chloride using thionyl chloride.
  • Coupling Reaction : The acid chloride is reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the desired carboxamide.
  • Methylation : The methoxy group is introduced through methylation using reagents such as methyl iodide in the presence of potassium carbonate.

Anticoagulant Properties

One of the most significant biological activities of this compound is its role as an inhibitor of activated factor X (FXa) in the coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, which is crucial in managing thromboembolic diseases. Studies have shown that it exhibits a strong anticoagulant effect comparable to established anticoagulants .

Antitumor Activity

Research has indicated that this compound possesses notable antitumor properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by affecting cell cycle regulation and activating apoptotic pathways. For example, treatment with the compound led to significant S-phase arrest and increased expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Inhibition of Carbonic Anhydrases

This compound has also been studied for its inhibitory effects on carbonic anhydrases, enzymes that play a vital role in physiological processes such as respiration and ion transport. This inhibition can have implications for treating conditions related to abnormal carbonic anhydrase activity .

Study 1: FXa Inhibition

A study evaluating the anticoagulant efficacy of this compound reported an IC50 value indicative of strong FXa inhibition, supporting its potential use as a therapeutic agent in thrombosis management .

Study 2: Antitumor Mechanism

In another study focusing on its antitumor activity, the compound was shown to significantly inhibit HepG2 cell proliferation with an IC50 value lower than many existing chemotherapeutics. Flow cytometry analysis revealed that it effectively induced apoptosis through mitochondrial pathways .

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